molecular formula C10H12ClNO6S2 B12974247 Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate

Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate

Cat. No.: B12974247
M. Wt: 341.8 g/mol
InChI Key: AMNIHQZRIVJTPY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate typically involves the following steps :

    Starting Materials: The synthesis begins with thiophene-2-carboxylic acid, which undergoes chlorination to introduce the chlorine atom at the 5-position.

    Sulfonamide Formation: The chlorinated thiophene-2-carboxylic acid is then reacted with N-methylsulfamoyl chloride in the presence of a base to form the sulfonamide derivative.

    Esterification: The final step involves esterification with methoxycarbonylmethyl chloride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate is primarily related to its role as an intermediate in drug synthesis. In the case of lornoxicam, it contributes to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The compound’s sulfonamide group interacts with the active site of the enzyme, blocking its activity and reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of pharmaceuticals like lornoxicam .

Biological Activity

Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₀H₁₂ClN₁O₆S₂
  • CAS Number : 70374-38-8
  • Molecular Weight : 341.788 g/mol

The compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of the sulfamoyl group and methoxy substituents enhances its potential bioactivity.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit promising antimicrobial properties. For example, studies have shown that various thiophene-based compounds demonstrate effective antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The specific compound in focus has been evaluated for its efficacy in inhibiting bacterial growth.

Table 1: Antimicrobial Activity of Thiophene Derivatives

Compound NameMIC (mg/mL)Target Bacteria
Compound A3.125XDR Salmonella Typhi
Compound B4.0E. coli
Methyl 5-chloro...TBDTBD

The Minimum Inhibitory Concentration (MIC) values for Methyl 5-chloro... are yet to be fully established but are expected to be comparable to other effective thiophene derivatives.

Anti-Cancer Potential

In addition to its antibacterial properties, there is emerging evidence suggesting that thiophene derivatives may possess anti-cancer activity. One study highlighted the potential of similar compounds in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is needed to elucidate the specific pathways through which Methyl 5-chloro... may exert anti-cancer effects.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. The process often includes:

  • Formation of the Thiophene Ring : Utilizing precursors that contain halogenated or functionalized thiophenes.
  • Sulfamoylation : Introducing the sulfamoyl group through reactions with sulfonamide derivatives.
  • Methoxycarbonylation : Adding methoxycarbonyl groups to enhance solubility and bioactivity.

Case Studies

A variety of case studies have explored the biological implications of thiophene derivatives:

  • Antibacterial Efficacy : A study demonstrated that a series of synthesized thiophene compounds showed significant antibacterial activity against multi-drug resistant strains, suggesting that modifications to the thiophene structure can enhance potency .
  • Molecular Docking Studies : Computational studies have been conducted to predict the interaction between thiophene derivatives and bacterial enzymes, providing insights into their mechanism of action .

Properties

Molecular Formula

C10H12ClNO6S2

Molecular Weight

341.8 g/mol

IUPAC Name

methyl 5-chloro-3-[(2-methoxy-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C10H12ClNO6S2/c1-12(5-8(13)17-2)20(15,16)6-4-7(11)19-9(6)10(14)18-3/h4H,5H2,1-3H3

InChI Key

AMNIHQZRIVJTPY-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)OC)S(=O)(=O)C1=C(SC(=C1)Cl)C(=O)OC

Origin of Product

United States

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